5-phenethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
5-phenethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with a phenethyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenethyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of phenethylamine with a suitable pyrrole precursor, followed by cyclization and subsequent carboxylation. The reaction conditions typically involve the use of a strong acid or base as a catalyst, and the reaction is carried out under reflux conditions to ensure complete cyclization and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthetic routes to optimize yield and purity. The use of renewable feedstocks, such as cellulose and chitin, has been explored to produce pyrrole-2-carboxylic acid derivatives, which can then be further functionalized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-phenethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of pyrrole-2-carboxylic acid derivatives with different substituents.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole-2-carboxylic acid derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
5-phenethyl-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals due to its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 5-phenethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of the Keap1-Nrf2 signaling pathway, which plays a crucial role in regulating oxidative stress and inflammation . By binding to Keap1, the compound promotes the nuclear translocation of Nrf2, leading to the activation of antioxidant response elements and the upregulation of protective genes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-phenethyl-1H-pyrrole-2-carboxylic acid include:
5-phenyl-1H-pyrrole-2-carboxylic acid: Differing by the substitution of a phenyl group instead of a phenethyl group.
1-phenyl-1H-pyrrole-2,5-dicarboxylic acid: Featuring additional carboxylic acid groups at the 5-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCFBUOVIPZWHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.